

Nicergoline-13C,d3 certificate of analysis

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Compound of Interest

Compound Name: Nicergoline-13C,d3

Cat. No.: B15141956

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Technical Guide: Nicergoline-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of **Nicergoline-13C,d3**, an isotopically labeled internal standard for the quantitative analysis of Nicergoline. This document outlines the typical data found in a Certificate of Analysis, details the experimental protocols for its characterization, and visualizes key signaling pathways associated with Nicergoline's mechanism of action.

Certificate of Analysis Data

The following tables summarize the essential quantitative data for a representative batch of **Nicergoline-13C,d3**.

Table 1: Identity and Purity

Test	Specification	Result
Chemical Name	8β-(5-Bromo-3-pyridinyl)carbonyloxymethyl-1,6-dimethyl-10α-methoxyergoline-13C,d3	Conforms
Molecular Formula	C ₂₃ ¹³ CH ₂₃ D ₃ BrN ₃ O ₃	Conforms
Molecular Weight	488.40 g/mol	Conforms
Appearance	White to Off-White Solid	Conforms
Purity (by HPLC)	≥98%	99.5%
Isotopic Purity	≥99 atom % ¹³ C; ≥99 atom % D	Conforms
Chemical Identity (by ¹ H-NMR)	Conforms to structure	Conforms
Chemical Identity (by MS)	Conforms to structure	Conforms

Table 2: Physicochemical Properties

Property	Value
Solubility	Soluble in DMSO, Methanol
Storage Condition	-20°C, protect from light
CAS Number	Not Available

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of **Nicergoline-13C,d3**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient mixture of acetonitrile and 0.1 M ammonium acetate buffer.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 285 nm.
- Injection Volume: 10 µL.
- Procedure: A solution of **Nicergoline-13C,d3** is prepared in the mobile phase and injected into the HPLC system. The resulting chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of **Nicergoline-13C,d3**.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused into the mass spectrometer.
- Data Analysis: The mass spectrum is analyzed to confirm the presence of the $[M+H]^+$ ion corresponding to the molecular weight of **Nicergoline-13C,d3**. The isotopic distribution is examined to confirm the enrichment of ^{13}C and deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

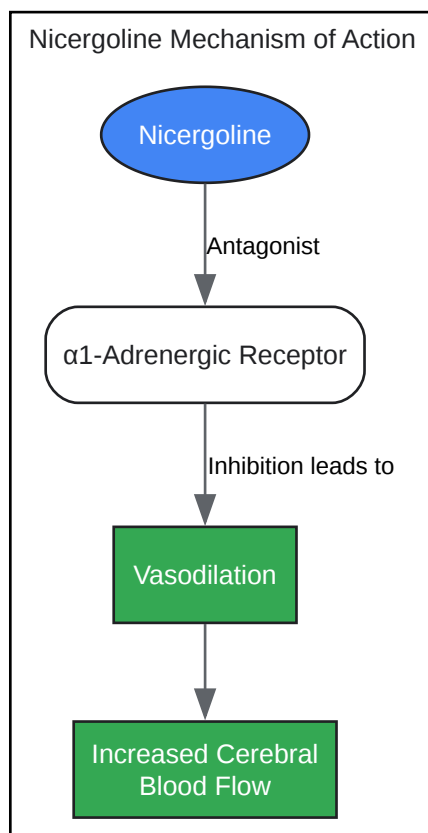
^1H -NMR spectroscopy is used to confirm the chemical structure of **Nicergoline-13C,d3**.

- Instrumentation: A 400 MHz or higher NMR spectrometer.

- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Procedure: The sample is dissolved in the deuterated solvent, and the ^1H -NMR spectrum is acquired.
- Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed to ensure they are consistent with the known structure of Nicergoline.

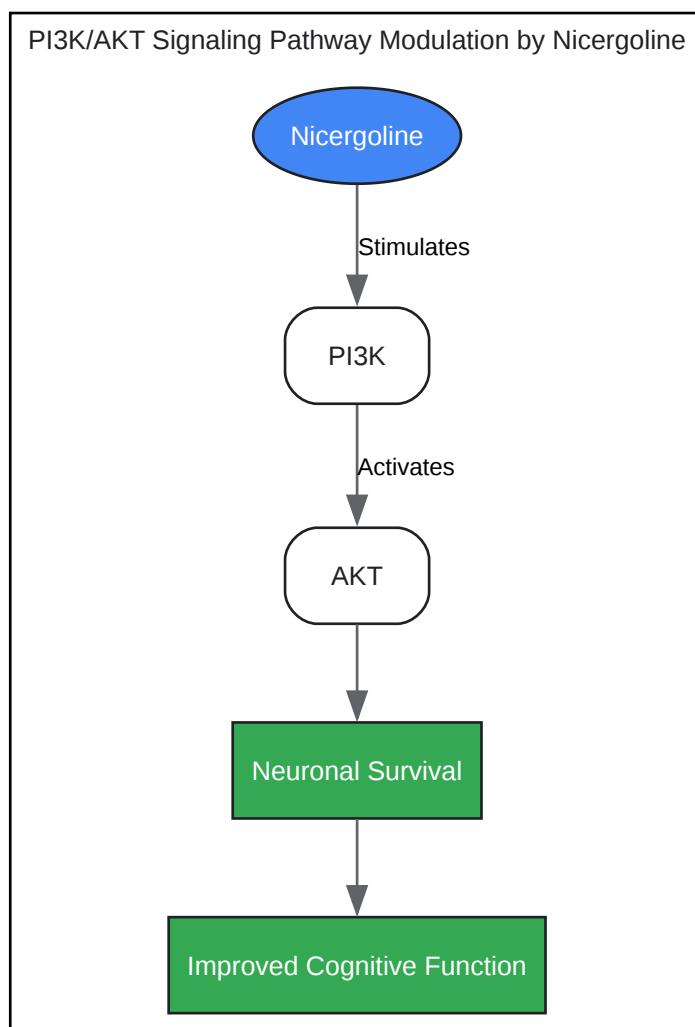
Signaling Pathways and Workflows

The following diagrams illustrate the known signaling pathways of Nicergoline and a typical experimental workflow for its analysis.



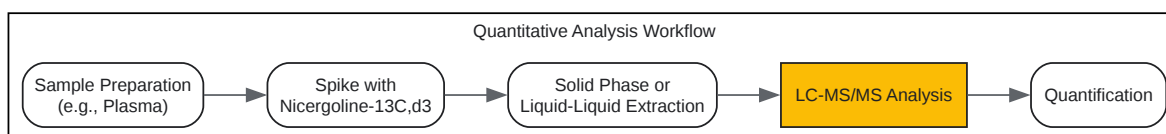
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Nicergoline as an $\alpha 1$ -Adrenergic Receptor Antagonist



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Nicergoline's Influence on the PI3K/AKT Pathway



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Bioanalytical Workflow Using **Nicergoline-13C,d3**

Mechanism of Action and Applications

Nicergoline is an ergot derivative with a multifaceted pharmacological profile. It acts as a selective antagonist of α 1-adrenergic receptors, leading to vasodilation and an increase in cerebral blood flow.[1][2] This mechanism is beneficial for cerebrovascular disorders.[2]

Furthermore, studies have shown that nicergoline can modulate key signaling pathways within the brain. It has been demonstrated to stimulate the phosphoinositide pathway and enhance the availability of acetylcholine, a critical neurotransmitter for memory and learning.[3] Research also indicates that nicergoline can positively influence the PI3K/AKT signaling pathway, which plays a crucial role in neuronal survival and cognitive function.[4][5] By promoting cell survival and improving neurotransmission, nicergoline has shown potential in ameliorating cognitive deficits associated with conditions like Alzheimer's disease.[4][5]

Nicergoline-13C,d3 serves as an indispensable tool for the accurate quantification of nicergoline in complex biological matrices such as plasma.[6][7] Its use as an internal standard in mass spectrometry-based assays corrects for variability in sample preparation and instrument response, ensuring reliable and reproducible results in pharmacokinetic and bioequivalence studies.[6][7]

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